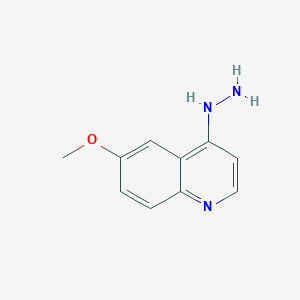
4-Hydrazinyl-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
4-Hydrazinyl-6-methoxyquinoline is a heterocyclic compound It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria .
Mode of Action
It is known that quinoline derivatives interact with cells and have significant bioactivity .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways .
Result of Action
It is known that quinoline derivatives have significant bioactivity .
Biochemical Analysis
Cellular Effects
The cellular effects of 4-Hydrazinyl-6-methoxyquinoline are also under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinyl-6-methoxyquinoline can be synthesized by reacting 4-chloro-6-methoxyquinoline with hydrazine monohydrate in the presence of concentrated hydrochloric acid . The reaction typically involves dissolving 4-chloro-6-methoxyquinoline and hydrazine monohydrate in methanol, followed by the addition of concentrated hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-6-methoxyquinoline undergoes various chemical reactions, including condensation, substitution, and cyclization reactions .
Common Reagents and Conditions:
Condensation Reactions: Often involve hydrazine derivatives and aldehydes or ketones.
Substitution Reactions: Typically use halogenated quinoline derivatives and nucleophiles like hydrazine.
Cyclization Reactions: Can involve the formation of pyrazole or other heterocyclic rings.
Major Products: The reactions can yield a variety of products, including pyrazoloquinoline derivatives and other heterocyclic compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
4-Chloro-6-methoxyquinoline: A precursor in the synthesis of 4-Hydrazinyl-6-methoxyquinoline.
Pyrazoloquinoline Derivatives: Compounds with similar structural features and biological activities.
Uniqueness: this compound stands out due to its specific hydrazinyl and methoxy functional groups, which contribute to its unique chemical reactivity and biological properties .
Properties
IUPAC Name |
(6-methoxyquinolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSTXGKKPCBKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
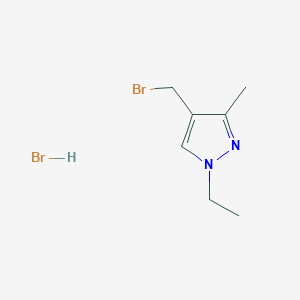
![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)
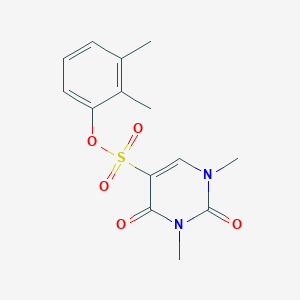
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)
![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)
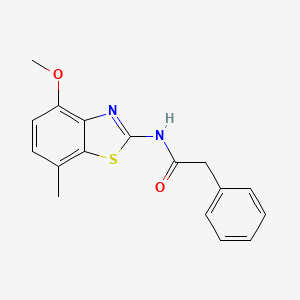
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)
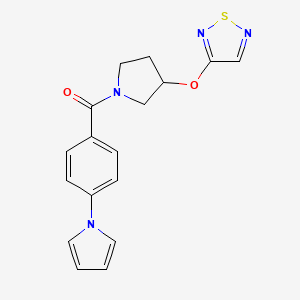
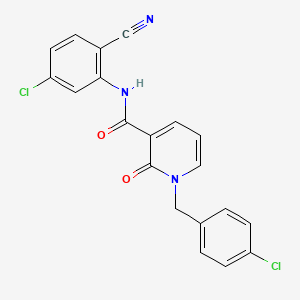
![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)

![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)
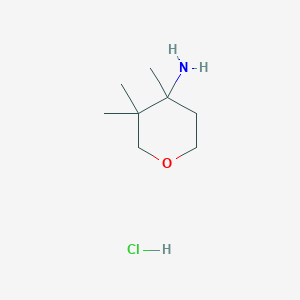
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)
